

Application Note & Protocol: Quantification of Deulinoleic Acid in Tissues by HPLC-MS/MS

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Compound of Interest

Compound Name: *Deulinoleic acid*

Cat. No.: *B10860310*

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Introduction

Deulinoleic acid, a deuterated form of linoleic acid, is an essential omega-6 polyunsaturated fatty acid with significant roles in various physiological and pathological processes. Its quantification in biological tissues is crucial for understanding its metabolism, bioavailability, and impact on cellular signaling pathways. This document provides a comprehensive guide to the analysis of **Deulinoleic acid** and its metabolites in tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

This section details the necessary steps for tissue sample preparation and subsequent analysis by HPLC-MS/MS.

Tissue Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize analytical interference. The following protocol is a general guideline and may require optimization based on the specific tissue type.

Materials:

- Tissue sample (e.g., liver, brain, adipose)
- Phosphate-buffered saline (PBS), ice-cold
- Butylated hydroxytoluene (BHT)
- Internal Standard (IS) solution (e.g., deuterated arachidonic acid)
- 2M Sodium Hydroxide (NaOH) in 50% ethanol
- 6M Hydrochloric acid (HCl)
- Hexane
- Methanol
- Water (LC-MS grade)
- Nitrogen gas supply
- Homogenizer (e.g., rotor-stator or bead beater)
- Centrifuge

Protocol:

- Tissue Homogenization:
 - Accurately weigh approximately 50-100 mg of frozen tissue.
 - Immediately place the tissue in a tube containing 1 mL of ice-cold PBS with 0.01% BHT to prevent auto-oxidation.
 - Add a known amount of internal standard to the sample.
 - Homogenize the tissue on ice until a uniform suspension is achieved.
- Alkaline Hydrolysis (Saponification):

- To the tissue homogenate, add 2 mL of 2M NaOH in 50% ethanol.
- Vortex the mixture and incubate at 60°C for 60 minutes to hydrolyze the esterified fatty acids.
- Cool the sample to room temperature.
- Acidification and Extraction:
 - Acidify the sample to a pH of approximately 2 by adding 1 mL of 6M HCl.
 - Perform a liquid-liquid extraction by adding 4 mL of hexane.
 - Vortex vigorously for 3 minutes.
 - Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the upper hexane layer containing the free fatty acids and transfer it to a clean tube.
 - Repeat the extraction step with another 4 mL of hexane and combine the hexane layers.
- Drying and Reconstitution:
 - Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.
 - Reconstitute the dried residue in 100 µL of 85% methanol in water.
 - Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
 - Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of **Deulinoleic acid**.

HPLC System:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

Gradient Elution:

Time (min)	% Mobile Phase B
0.0	40
2.0	40
15.0	95
18.0	95
18.1	40
25.0	40

Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C

- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr

MRM Transitions:

Assuming "**Deulinoleic acid**" refers to a deuterated linoleic acid, for example, with four deuterium atoms (D4-Linoleic Acid), the mass transitions would be adjusted accordingly. Standard linoleic acid has a precursor ion $[M-H]^-$ at m/z 279.2.^[1] D4-Linoleic acid would have a precursor ion at m/z 283.2. Product ions would be specific to the fragmentation of the deuterated molecule.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Deulinoleic Acid (e.g., D4-LA)	283.2	To be determined	To be optimized
Linoleic Acid	279.2	171.1	15
9-HODE	295.2	171.1	20
13-HODE	295.2	195.1	20
Internal Standard (e.g., D8-AA)	311.2	267.2	20

Note: HODE refers to hydroxyoctadecadienoic acid, a major oxidized metabolite of linoleic acid.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: HPLC-MS/MS Method Performance Characteristics

Parameter	Deulinoleic Acid	Linoleic Acid	9-HODE	13-HODE
Linear Range (ng/mL)	1 - 1000	1 - 1000	0.5 - 500	0.5 - 500
Limit of Detection (LOD) (ng/mL)	0.5	0.5	0.1	0.1
Limit of Quantification (LOQ) (ng/mL)	1.0	1.0	0.5	0.5
Recovery (%)	85-110	88-105	90-112	89-108
Intra-day Precision (%RSD)	<10	<8	<12	<11
Inter-day Precision (%RSD)	<15	<12	<15	<14

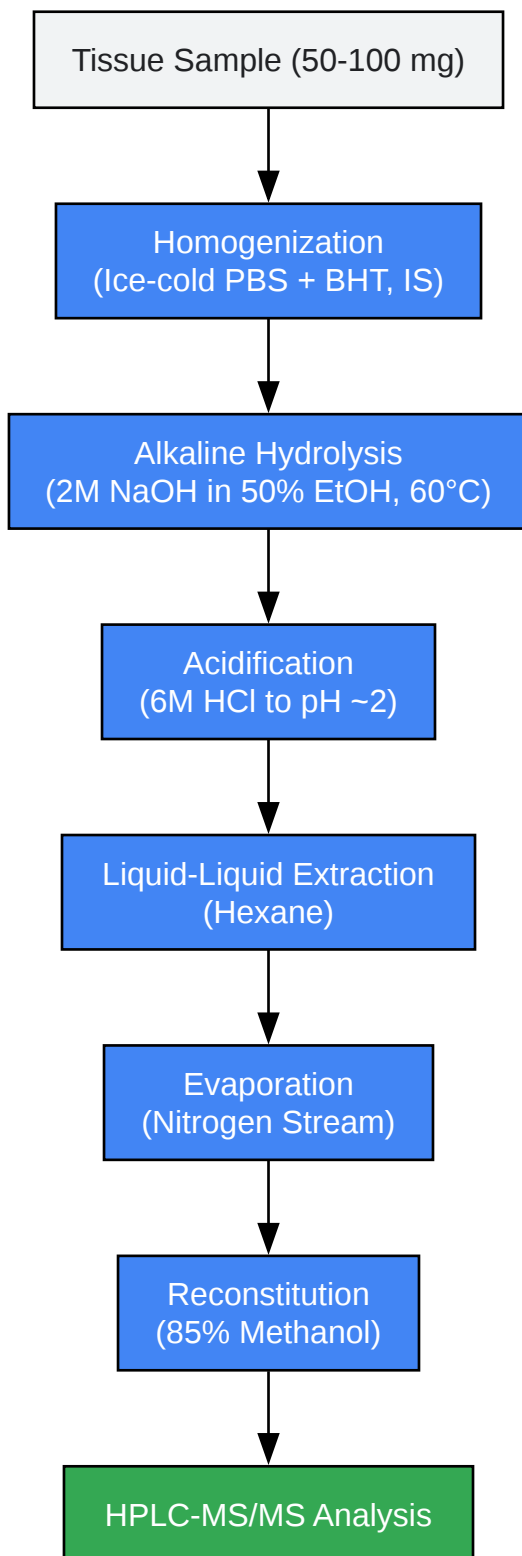
Table 2: Example Quantification of Deulinoleic Acid in Mouse Tissues

Tissue Type	Deulinoleic Acid Concentration (ng/g tissue)
Liver	150.5 ± 25.2
Brain	45.8 ± 9.7
Adipose	350.2 ± 55.6
Heart	78.9 ± 15.4

Data are presented as mean ± standard deviation (n=6).

Visualizations

Experimental Workflow

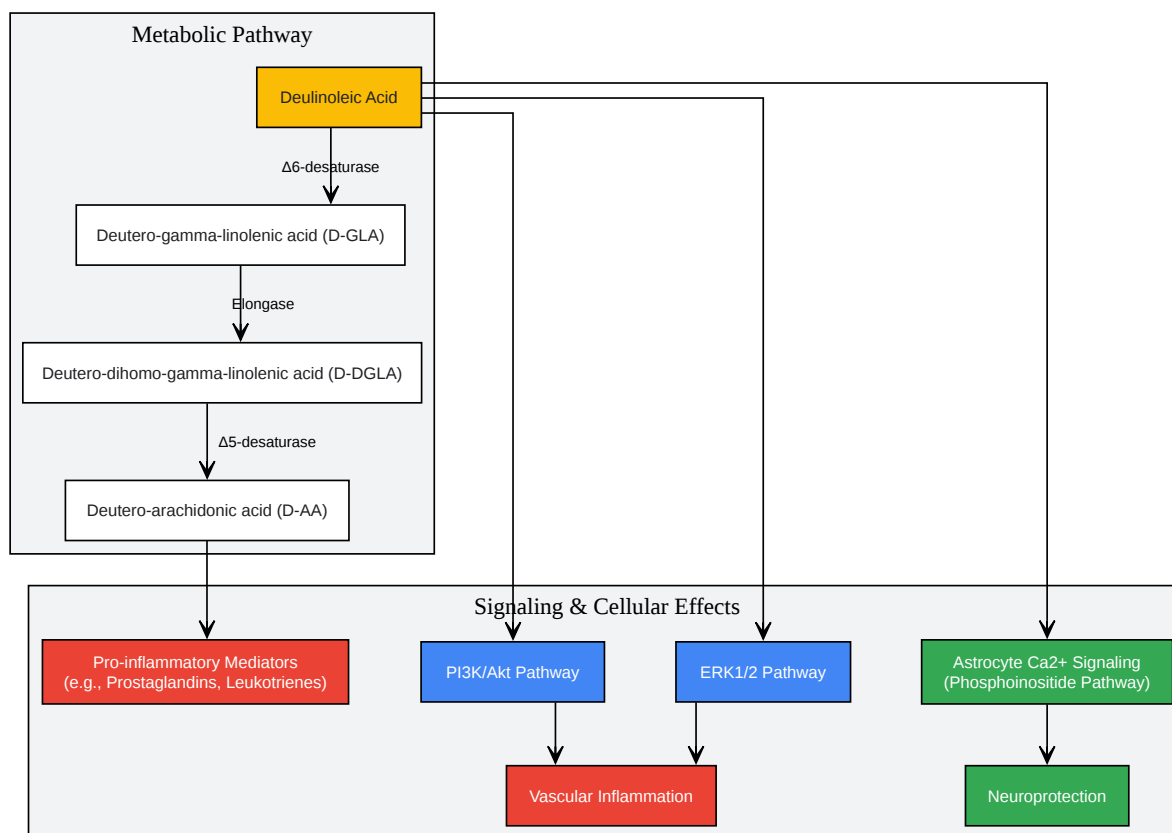


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Caption: Workflow for tissue sample preparation and analysis.

Deulinoleic Acid Metabolic and Signaling Pathway

Deuterated linoleic acid is expected to follow the metabolic pathways of its non-deuterated counterpart. The introduction of deuterium can, however, influence the rate of metabolic conversion due to the kinetic isotope effect.



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Caption: Metabolic and signaling pathways of **Deulinoleic acid**.

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References

- 1. Feeding mice a diet high in oxidized linoleic acid metabolites does not alter liver oxylipin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
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